(Z)-1,2-dibromo-1,2-difluoroethene synthesis methods
(Z)-1,2-dibromo-1,2-difluoroethene synthesis methods
An In-depth Technical Guide to the Synthesis of (Z)-1,2-dibromo-1,2-difluoroethene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
(Z)-1,2-dibromo-1,2-difluoroethene is a halogenated alkene of significant interest in synthetic chemistry due to its unique electronic properties and potential as a building block for complex fluorinated molecules in pharmaceuticals, agrochemicals, and materials science. The stereoselective synthesis of the (Z)-isomer presents a notable challenge due to the need to control the geometry of the double bond. This technical guide provides a comprehensive overview of the principal synthetic strategies for obtaining (Z)-1,2-dibromo-1,2-difluoroethene, with a focus on methodologies that offer a high degree of stereocontrol. The causality behind experimental choices, detailed protocols, and a comparative analysis of the discussed routes are presented to aid researchers in the selection and implementation of the most suitable synthetic approach.
Introduction
The precise spatial arrangement of atoms in a molecule is a cornerstone of modern drug discovery and materials science. In this context, the stereoisomers of 1,2-dibromo-1,2-difluoroethene, particularly the (Z)-isomer, represent valuable and challenging synthetic targets. The presence of both bromine and fluorine atoms on a double bond imparts distinct reactivity and conformational properties, making this molecule a versatile intermediate for further chemical transformations.
The primary challenge in the synthesis of (Z)-1,2-dibromo-1,2-difluoroethene lies in overcoming the thermodynamic preference for the formation of the (E)-isomer in many reactions and ensuring high stereoselectivity. This guide will explore two primary, promising synthetic routes: a sophisticated organometallic approach that builds the stereochemistry in a stepwise manner, and a classic dehalogenation strategy that relies on the stereochemistry of a saturated precursor.
Core Synthetic Strategies
Route A: The Organometallic Approach via a (Z)-Vinylsilane Intermediate
This strategy offers a high degree of control over the stereochemistry by building the molecule in a stepwise fashion, leveraging the well-established chemistry of vinylsilanes. The overall workflow involves the stereoselective synthesis of a (Z)-1,2-difluorovinylsilane, followed by a stereospecific bromodesilylation.
Diagram of the Organometallic Workflow
Caption: Workflow for the Organometallic Synthesis of (Z)-1,2-dibromo-1,2-difluoroethene.
Part 1: Stereospecific Preparation of (Z)-1,2-difluoro-2-substituted vinyl silanes
The foundation of this route is the stereospecific synthesis of a (Z)-vinylsilane from chlorotrifluoroethene. This reaction proceeds with high stereoselectivity, establishing the crucial Z-configuration of the difluoroalkene backbone.[1][2]
Experimental Protocol:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and an argon inlet is charged with a solution of an appropriate alkyl- or aryllithium reagent (RLi) in a suitable ether solvent (e.g., diethyl ether or THF) and cooled to -78 °C.
-
Addition of Chlorotrifluoroethene: Chlorotrifluoroethene is carefully condensed into the reaction vessel.
-
Formation of the Vinyllithium Intermediate: The organolithium reagent is added dropwise to the solution of chlorotrifluoroethene, maintaining the temperature at -78 °C. This results in the formation of a (Z)-1,2-difluoro-2-substituted vinyllithium species.
-
Quenching with TMSCl: Chlorotrimethylsilane (TMSCl) is added to the reaction mixture to quench the vinyllithium intermediate, affording the (Z)-1,2-difluoro-2-substituted vinyl silane.
-
Workup and Purification: The reaction is warmed to room temperature, quenched with a saturated aqueous solution of ammonium chloride, and the organic layer is separated. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Part 2: Stereospecific Conversion of Vinylsilanes to Vinyl Bromides
A key step in this synthetic sequence is the conversion of the vinylsilane to a vinyl bromide with retention of the Z-stereochemistry. Several methods exist for this transformation, often involving electrophilic substitution.[3]
Experimental Protocol (General Procedure):
-
Reaction Setup: To a solution of the (Z)-1,2-difluoro-2-substituted vinyl silane in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) at 0 °C is added a solution of bromine (Br₂) in the same solvent.
-
Reaction Monitoring: The reaction progress is monitored by TLC or GC-MS until the starting material is consumed.
-
Workup and Purification: The reaction mixture is washed with an aqueous solution of sodium thiosulfate to remove excess bromine, followed by washing with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting vinyl bromide is purified by distillation or column chromatography.
Part 3: Introduction of the Second Bromine Atom
The final step involves the introduction of the second bromine atom. A radical bromination using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) can be employed.
Experimental Protocol:
-
Reaction Setup: A mixture of the (Z)-1-bromo-1,2-difluoroethene, N-bromosuccinimide, and a catalytic amount of AIBN in a suitable solvent such as carbon tetrachloride is prepared in a flask equipped with a reflux condenser.
-
Reaction: The mixture is heated to reflux under an inert atmosphere. The reaction is monitored by GC-MS.
-
Workup and Purification: After completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is then purified by distillation to yield (Z)-1,2-dibromo-1,2-difluoroethene.
Route B: Stereospecific Dehalogenation of a meso-Precursor
This approach relies on the principles of stereospecific elimination reactions. By starting with a saturated precursor of a specific stereochemistry (meso), a syn-elimination reaction can theoretically yield the (Z)-alkene. The key precursor for this route is meso-1,2-dibromo-1,1,2,2-tetrafluoroethane.
Diagram of the Dehalogenation Workflow
Caption: Workflow for the Dehalogenation Synthesis of (Z)-1,2-dibromo-1,2-difluoroethene.
Part 1: Synthesis of meso-1,2-Dibromo-1,1,2,2-tetrafluoroethane
The precursor, 1,2-dibromo-1,1,2,2-tetrafluoroethane, can be synthesized by the direct bromination of tetrafluoroethylene.[4] The addition of bromine to an alkene typically proceeds via an anti-addition mechanism, which would lead to the desired meso-diastereomer from the planar tetrafluoroethylene.
Experimental Protocol:
-
Reaction Setup: A high-pressure reactor is charged with a solution of bromine in a suitable inert solvent.
-
Addition of Tetrafluoroethylene: Tetrafluoroethylene gas is introduced into the reactor under pressure.
-
Reaction: The reaction mixture is stirred at a controlled temperature. The progress of the reaction can be monitored by the drop in pressure.
-
Workup and Purification: After the reaction is complete, the excess tetrafluoroethylene is vented, and the solvent is removed under reduced pressure. The product, 1,2-dibromo-1,1,2,2-tetrafluoroethane, is then purified by distillation. The separation of diastereomers may be necessary.
Part 2: syn-Dehalogenation to (Z)-1,2-Dibromo-1,2-difluoroethene
The crucial step in this route is the stereospecific syn-dehalogenation of the meso-precursor. While many dehalogenation reactions with metals like zinc proceed via an anti-elimination pathway, specific conditions or reagents can favor syn-elimination.
Experimental Protocol (Conceptual):
-
Reaction Setup: A flask is charged with the purified meso-1,2-dibromo-1,1,2,2-tetrafluoroethane and a suitable solvent (e.g., DMF or an alcohol).
-
Addition of Reducing Agent: A reducing agent known to promote syn-elimination, such as a specific metal complex or activated zinc, is added to the mixture.
-
Reaction Conditions: The reaction is stirred at an appropriate temperature, and the progress is monitored by GC-MS.
-
Workup and Purification: Upon completion, the reaction mixture is filtered to remove the metal salts. The filtrate is then subjected to an aqueous workup, and the organic layer is separated, dried, and concentrated. The crude product is purified by distillation to isolate (Z)-1,2-dibromo-1,2-difluoroethene.
Alternative Synthetic Considerations
Dihalogenation of Difluoroacetylene
The direct dihalogenation of difluoroacetylene with bromine could theoretically provide a direct route to (Z)-1,2-dibromo-1,2-difluoroethene, particularly if a syn-addition can be achieved. However, difluoroacetylene is a highly reactive and potentially explosive gas, making this approach challenging and requiring specialized equipment and handling procedures.
Halogen Exchange Reactions
Another potential strategy involves the synthesis of a related (Z)-1,2-dihalo-1,2-difluoroethene, such as the dichloro or diiodo derivative, followed by a halogen exchange reaction to introduce bromine. The Finkelstein reaction or metal-catalyzed halogen exchange reactions could be employed.[5][6] The success of this approach would depend on the availability of the starting (Z)-dihalo-difluoroethene and the ability to perform the exchange with retention of stereochemistry.
Quantitative Data Summary
| Route | Key Transformation | Reagents and Conditions | Stereoselectivity | Reported Yield (if available) | Reference(s) |
| A: Organometallic | (Z)-Vinylsilane Synthesis | RLi, TMSCl, Ether, -78 °C | High (Z) | Good | [1][2] |
| Bromodesilylation | Br₂ in CCl₄ or CH₂Cl₂ | Retention of Z | Variable | [3] | |
| B: Dehalogenation | Bromination of Tetrafluoroethylene | Br₂, high pressure | meso | High | [4] |
| syn-Dehalogenation | Specific reducing agents (requires optimization) | (Z) | Method dependent | N/A |
Conclusion
The stereoselective synthesis of (Z)-1,2-dibromo-1,2-difluoroethene is a challenging yet achievable goal in synthetic organic chemistry. The organometallic route via a (Z)-vinylsilane intermediate appears to be the most promising and controllable strategy, as it allows for the stepwise construction of the molecule with high stereochemical fidelity. The dehalogenation of a meso-precursor presents a more classical approach, but its success is highly dependent on achieving a stereospecific syn-elimination, which may require significant optimization of reaction conditions.
Further research into novel catalysts and reagents that can promote the direct syn-dihalogenation of difluoroacetylene or facilitate stereospecific halogen exchange reactions could open up more efficient and direct pathways to this valuable fluorinated building block. The protocols and strategies outlined in this guide provide a solid foundation for researchers to embark on the synthesis of (Z)-1,2-dibromo-1,2-difluoroethene and to explore its potential in various scientific disciplines.
References
-
Miller, R. B., & McGarvey, G. (n.d.). A highly stereoselective synthesis of vinyl bromides and chlorides via disubstituted vinylsilanes. The Journal of Organic Chemistry. [Link]
- Lu, L., & Burton, D. J. (2012). The stereospecific preparation of (E)-1,2-difluoro-1,2-disubstituted alkenes. Journal of Fluorine Chemistry, 143, 94–98.
- Anderson, J. C., et al. (2019). Stereoselective Synthesis of Cis- and Trans-Tetrasubstituted Vinyl Silanes Using a Silyl-Heck Strategy and Hiyama Conditions for Their Cross-Coupling.
-
Sci-Hub. (n.d.). The stereospecific preparation of (E)-1,2-difluoro-1,2-disubstituted alkenes. Retrieved from [Link]
- Movassaghi, M., & Schmidt, M. A. (2021). Stereospecific Synthesis of Unprotected, α,β-Disubstituted Tryptamines and Phenethylamines From 1,2-Disubstituted Alkenes via a One-Pot Reaction Sequence. Organic Letters, 23(15), 5961–5965.
- Han, X., Yuan, Y., & Shi, Z. (2017). Stereoselective Synthesis of Z Fluoroalkenes through Copper-Catalyzed Hydrodefluorination of gem-Difluoroalkenes with Water.
-
Organic Chemistry Portal. (n.d.). Vinyl bromide synthesis by bromination or substitution. Retrieved from [Link]
-
Han, X., Yuan, Y., & Shi, Z. (2017). Stereoselective Synthesis of Z Fluoroalkenes through Copper-Catalyzed Hydrodefluorination of gem-Difluoroalkenes with Water. PubMed. [Link]
-
Chemistry Stack Exchange. (2021, September 14). What is the reason behind the stereoselectivity of the conversion of vinyl silanes to alkenes? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Halogen Exchange Reaction of Aliphatic Fluorine Compounds with Organic Halides as Halogen Source. Retrieved from [Link]
- Hammond, G. B., & Xu, B. (2017). Stereospecific Synthesis of Fluoroalkenes by Silver-Mediated Fluorination of Functionalized Alkenylstannanes. Chemistry – A European Journal, 23(10), 2289-2293.
-
ResearchGate. (n.d.). Stereoselective Synthesis of Z-Alkenes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vinylstannane synthesis by stannylation or C-Sn coupling reaction. Retrieved from [Link]
- Gillingham, D., & Hoveyda, A. H. (2007). Synthesis of Functionalized Vinyl Boronates via Ruthenium-Catalyzed Olefin Cross-Metathesis and Subsequent Conversion to Vinyl Halides. The Journal of Organic Chemistry, 72(16), 6063–6071.
-
Wikipedia. (n.d.). Finkelstein reaction. Retrieved from [Link]
- Kim, D., & Baik, M.-H. (2021). Stereospecific syn-dihalogenations and regiodivergent syn-interhalogenation of alkenes via vicinal double electrophilic activation.
-
Stenutz. (n.d.). 1,2-dibromo-1,1,2,2-tetrafluoroethane. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Dibromo-1,1,2,2-tetrafluoroethane. Retrieved from [Link]
- Wiemer, D. F., et al. (2022). A Practical Synthesis of Terminal Vinyl Fluorides. The Journal of Organic Chemistry, 87(17), 11637–11646.
-
ResearchGate. (2017, March 13). Preparation of Meso-1,2-Dibromo-1,2-diphenylethane. Retrieved from [Link]
- Evano, G., & Nitelet, A. (2014). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review.
-
Organic Chemistry Portal. (n.d.). Vinyl fluoride synthesis by fluorination. Retrieved from [Link]
- Sasson, Y. (1990). Synthesis of alkyl bromides via halogen exchange processes. L'actualité chimique, (Octobre-Décembre), 200-202.
-
Tutorials Point. (2018, January 20). Class 11th – Methods of Preparation - Halogen Exchange Reaction [Video]. YouTube. [Link]
- Glorius, F., et al. (2023). Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center. Science Advances, 9(2), eade8850.
-
Organic Chemistry Portal. (n.d.). cis-Alkene synthesis by olefination. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sci-Hub. The stereospecific preparation of (E)-1,2-difluoro-1,2-disubstituted alkenes / Journal of Fluorine Chemistry, 2012 [sci-hub.st]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1,2-Dibromo-1,1,2,2-tetrafluoroethane | C2Br2F4 | CID 31301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 6. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
